molecular formula C10H17ClN2O3 B1411749 Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride CAS No. 2034157-49-6

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride

Cat. No.: B1411749
CAS No.: 2034157-49-6
M. Wt: 248.7 g/mol
InChI Key: LCKJWAVAMBUWHJ-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O3 and its molecular weight is 248.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Structural Analysis

  • Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride and its derivatives were synthesized and analyzed using various techniques like HPLC, GC-MS, and NMR spectroscopy. This work provides insight into the structural and conformational characteristics of these compounds, contributing to the field of synthetic chemistry and molecular structure analysis (Dzygiel et al., 2004).

Chemical Transformations and Derivatives

  • Research on the interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate led to the discovery of previously unknown derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate. These findings open avenues for the development of new chemical entities and their potential applications in various fields (Shablykin et al., 2016).

Pharmacological Potential

  • Methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their derivatives were synthesized, indicating the potential for creating compounds with pharmacological properties. The functional derivatives synthesized in this study could be used for further chemical transformations, highlighting their significance in drug discovery and medicinal chemistry (Prokopenko et al., 2010).

Enantioselective Synthesis and Catalysis

  • The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate via a Pd-catalyzed amide coupling process demonstrates its importance in the field of asymmetric synthesis and catalysis. This research contributes to the development of methods for producing chiral compounds, crucial in pharmaceutical synthesis (Magata et al., 2017).

Properties

IUPAC Name

methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3.ClH/c1-6(2)4-7(11)9-12-5-8(15-9)10(13)14-3;/h5-7H,4,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKJWAVAMBUWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC=C(O1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride
Reactant of Route 3
Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride
Reactant of Route 4
Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride
Reactant of Route 5
Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride
Reactant of Route 6
Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.